

# 2-bromo-N,N-diethylbenzamide CAS number

## 76041-86-6

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: **2-bromo-N,N-diethylbenzamide**

Cat. No.: **B022829**

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An In-depth Technical Guide to **2-bromo-N,N-diethylbenzamide** (CAS 76041-86-6):  
Synthesis, Characterization, and Applications in Chemical Research

## Introduction and Overview

**2-bromo-N,N-diethylbenzamide**, identified by CAS number 76041-86-6, is a halogenated aromatic amide of significant interest to the chemical and pharmaceutical research communities. Its structure features a benzamide core with two key functional groups: a bromine atom at the ortho-position of the aromatic ring and a diethylamide moiety. This specific arrangement makes it a valuable and versatile intermediate in organic synthesis.<sup>[1]</sup>

The ortho-bromine atom serves as a highly functional synthetic handle, enabling a wide array of cross-coupling reactions for the construction of more complex molecular architectures. Simultaneously, the N,N-diethylamide group modulates the compound's physicochemical properties, such as solubility and lipophilicity, which can be crucial for its utility in medicinal chemistry and materials science.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications, designed for researchers and drug development professionals.

## Physicochemical and Structural Properties

A summary of the key identifiers and properties for **2-bromo-N,N-diethylbenzamide** is presented below. This data is essential for laboratory handling, reaction planning, and analytical characterization.

Property	Value	Source
CAS Number	76041-86-6	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> BrNO	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	256.14 g/mol	<a href="#">[4]</a>
IUPAC Name	2-bromo-N,N-diethylbenzamide	<a href="#">[4]</a>
Appearance	White to off-white or pale beige solid	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	CCN(CC)C(=O)C1=CC=CC=C1Br	<a href="#">[4]</a>
InChI Key	BYMBWCOGISFGJL-UHFFFAOYSA-N	<a href="#">[4]</a>

## Synthesis and Purification

The synthesis of **2-bromo-N,N-diethylbenzamide** is most commonly achieved via a nucleophilic acyl substitution reaction. This standard amidation protocol is reliable and scalable, making it suitable for typical laboratory settings.

## Synthesis Principle: Nucleophilic Acyl Substitution

The reaction involves the treatment of an activated carboxylic acid derivative, typically 2-bromobenzoyl chloride, with diethylamine. The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

## Detailed Experimental Protocol

This protocol outlines a robust method for the laboratory-scale synthesis of **2-bromo-N,N-diethylbenzamide**.

Materials:

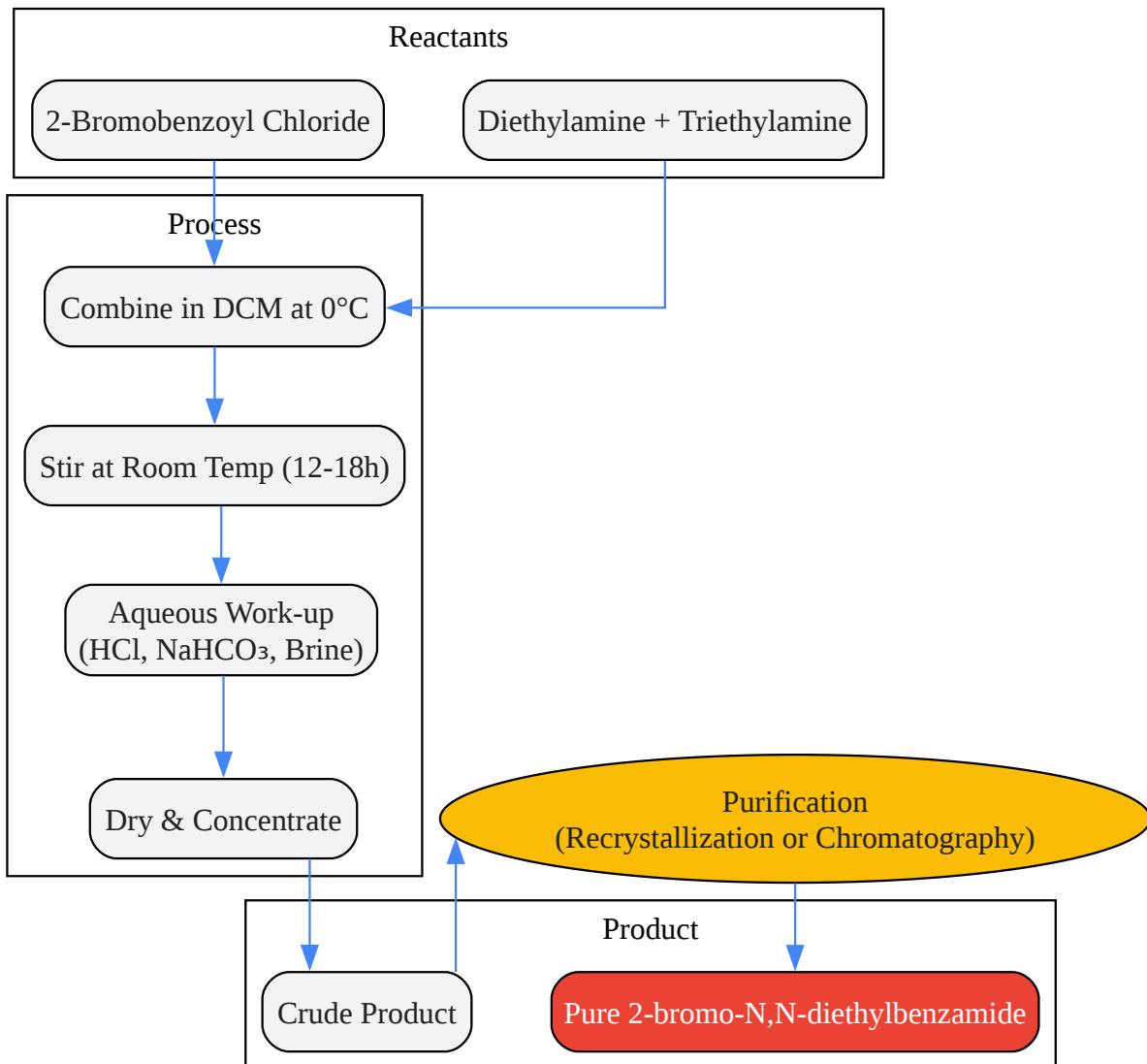
- 2-bromobenzoyl chloride
- Diethylamine
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane (DCM).
- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and prevent side reactions.
- **Amine Addition:** In a separate flask, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. The slight excess of the amines ensures complete consumption of the starting acyl chloride, while the triethylamine acts as an acid scavenger.
- **Reaction:** Add the diethylamine/triethylamine solution dropwise to the stirred 2-bromobenzoyl chloride solution at 0 °C over 30 minutes.
- **Warm to Room Temperature:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours to ensure the reaction proceeds to completion.<sup>[5]</sup>
- **Work-up:**

- Quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amines), saturated NaHCO<sub>3</sub> solution (to remove any remaining acidic impurities), and brine.<sup>[5]</sup>
- Separate the organic layer and dry it over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to obtain the pure **2-bromo-N,N-diethylbenzamide**.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of **2-bromo-N,N-diethylbenzamide**.

## Spectroscopic Characterization

Structural elucidation of the synthesized compound is paramount. The following table details the expected spectroscopic data based on the known effects of its functional groups.

Technique	Expected Data & Interpretation
<sup>1</sup> H NMR	$\delta$ ~7.2-7.8 ppm (m, 4H): Aromatic protons. $\delta$ ~3.2-3.6 ppm (br q, 4H): Methylene protons (-N-CH <sub>2</sub> -CH <sub>3</sub> ). The broadness and complexity of this signal are due to hindered rotation around the C-N amide bond at room temperature, often resulting in two distinct sets of signals for the ethyl groups. <sup>[6]</sup> $\delta$ ~1.1-1.3 ppm (br t, 6H): Methyl protons (-N-CH <sub>2</sub> -CH <sub>3</sub> ).
<sup>13</sup> C NMR	$\delta$ ~168-170 ppm: Carbonyl carbon (C=O). $\delta$ ~125-140 ppm: Aromatic carbons, including the carbon bearing the bromine atom (C-Br). $\delta$ ~40-45 ppm: Methylene carbons (-N-CH <sub>2</sub> -CH <sub>3</sub> ). Two signals may be observed due to hindered rotation. $\delta$ ~12-15 ppm: Methyl carbons (-N-CH <sub>2</sub> -CH <sub>3</sub> ).
FT-IR (cm <sup>-1</sup> )	~1630-1650: Strong C=O (amide I band) stretch. ~1400-1450: C-N stretch. ~3050-3100: Aromatic C-H stretch. ~2850-2980: Aliphatic C-H stretch. ~750-800: C-Br stretch and ortho-disubstituted aromatic C-H bend.
Mass Spec.	[M] <sup>+</sup> and [M+2] <sup>+</sup> peaks: Presence of two peaks with approximately 1:1 intensity ratio, characteristic of a monobrominated compound, at m/z 255 and 257.

## Reactivity and Synthetic Utility

The true value of **2-bromo-N,N-diethylbenzamide** for researchers lies in its potential for derivatization, primarily through reactions involving the ortho-bromo substituent.

## The Ortho-Bromo Group as a Synthetic Handle

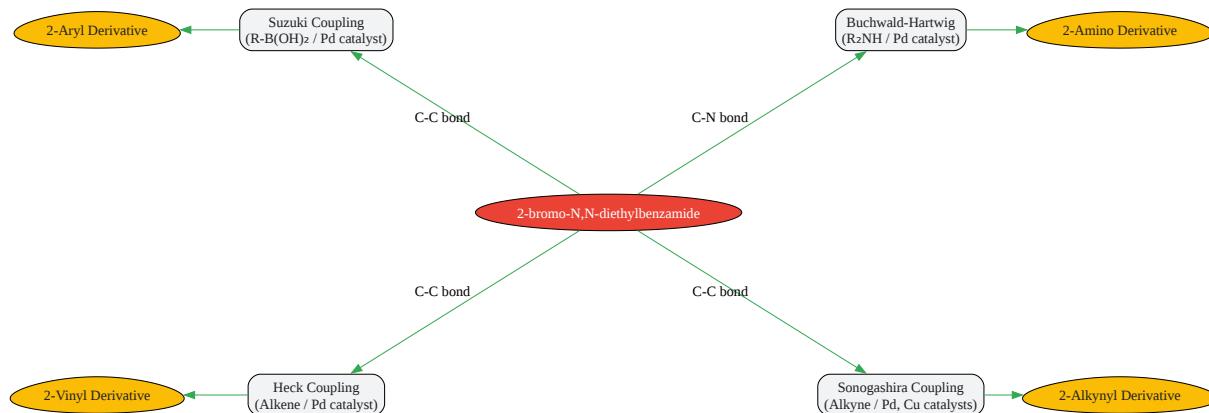
The carbon-bromine bond on the aromatic ring is a versatile site for forming new carbon-carbon and carbon-heteroatom bonds using transition-metal-catalyzed cross-coupling reactions. This

positions the compound as an excellent scaffold for building libraries of diverse molecules for screening in drug discovery and materials science.

#### Key Potential Reactions:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted anilines.
- Heck Coupling: Reaction with alkenes to form C-C bonds, introducing vinyl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl groups.
- Stille Coupling: Reaction with organostannanes to form C-C bonds.
- Lithiation/Grignard Formation: Reaction with organolithium reagents (e.g., n-BuLi) or magnesium metal to form an organometallic intermediate, which can then be quenched with various electrophiles.

## Diagram of Synthetic Potential



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Caption: Potential cross-coupling reactions using **2-bromo-N,N-diethylbenzamide** as a substrate.

## Potential Applications in Drug Discovery and Research

While specific biological activity for **2-bromo-N,N-diethylbenzamide** is not widely reported, its structural motifs suggest several promising avenues for investigation.

- **Insect Repellents:** The parent compound, N,N-diethylbenzamide (DEB), and its well-known analog N,N-diethyl-m-toluamide (DEET), are highly effective broad-spectrum insect

repellents.<sup>[7][8][9]</sup> **2-bromo-N,N-diethylbenzamide** is therefore a rational candidate for screening as a repellent, where the bromine substituent could modulate properties like potency, duration of action, or volatility. Studies have shown that N,N-diethylbenzamide provides complete protection against various mosquito species for several hours.<sup>[7][8]</sup>

- Metabolic Studies: Research on N,N-diethylbenzamide in rats indicates that its metabolism involves oxidative N-deethylation followed by hydrolysis and conjugation.<sup>[10]</sup> **2-bromo-N,N-diethylbenzamide** could be used as a tool compound to investigate how halogenation affects these metabolic pathways, which is critical information in drug development.
- Scaffold for Library Synthesis: As detailed in Section 5, the primary application of this compound is as a versatile building block. Drug development professionals can utilize it to rapidly generate a library of novel, ortho-substituted benzamides. These libraries can then be screened against a wide range of biological targets, such as enzymes, receptors, and ion channels, to identify new therapeutic leads.

## Safety, Handling, and Storage

Proper handling of **2-bromo-N,N-diethylbenzamide** is essential in a laboratory setting. The following guidelines are based on safety data for structurally related compounds.

Hazard Category	Recommendations and Precautions
Health Hazards	May cause skin, eye, and respiratory irritation. [11] Harmful if swallowed or in contact with skin. [12]
Personal Protective Equipment (PPE)	Wear protective gloves (nitrile), safety goggles or a face shield, and a lab coat.[13][14] Use in a well-ventilated area or a chemical fume hood. [15][16]
Handling	Wash hands and any exposed skin thoroughly after handling.[13][15] Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.[12][14]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from strong oxidizing agents.
Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

## Conclusion

**2-bromo-N,N-diethylbenzamide** (CAS 76041-86-6) is more than a simple chemical; it is a strategic starting material for chemical innovation. Its straightforward synthesis, combined with the exceptional synthetic versatility of its ortho-bromo group, makes it a powerful tool for researchers in organic synthesis and medicinal chemistry. While its own biological profile is yet to be fully explored, its relationship to known active compounds like DEET suggests intriguing possibilities. Its primary value, however, lies in its role as a foundational scaffold for the creation of novel and complex molecules, empowering the discovery of next-generation pharmaceuticals and materials.

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